Cas no 2228234-38-4 (2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol)

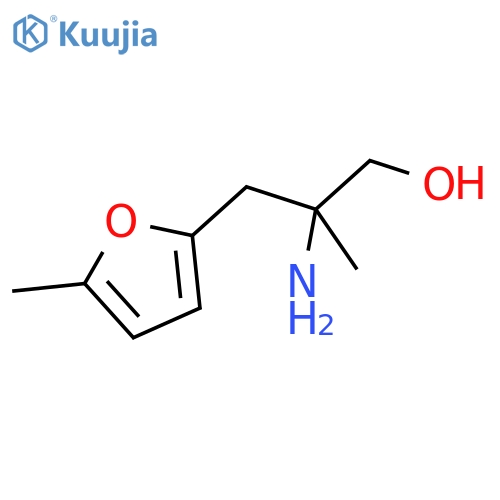

2228234-38-4 structure

商品名:2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol

- EN300-1817923

- 2228234-38-4

-

- インチ: 1S/C9H15NO2/c1-7-3-4-8(12-7)5-9(2,10)6-11/h3-4,11H,5-6,10H2,1-2H3

- InChIKey: MUSYXYCRYBUURY-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC=C1CC(C)(CO)N

計算された属性

- せいみつぶんしりょう: 169.110278721g/mol

- どういたいしつりょう: 169.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 152

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 59.4Ų

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1817923-0.05g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 0.05g |

$1308.0 | 2023-09-19 | ||

| Enamine | EN300-1817923-0.1g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 0.1g |

$1371.0 | 2023-09-19 | ||

| Enamine | EN300-1817923-10g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 10g |

$6697.0 | 2023-09-19 | ||

| Enamine | EN300-1817923-0.5g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 0.5g |

$1495.0 | 2023-09-19 | ||

| Enamine | EN300-1817923-0.25g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 0.25g |

$1432.0 | 2023-09-19 | ||

| Enamine | EN300-1817923-5.0g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1817923-10.0g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1817923-1.0g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1817923-1g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 1g |

$1557.0 | 2023-09-19 | ||

| Enamine | EN300-1817923-5g |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol |

2228234-38-4 | 5g |

$4517.0 | 2023-09-19 |

2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

2228234-38-4 (2-amino-2-methyl-3-(5-methylfuran-2-yl)propan-1-ol) 関連製品

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬